molecular formula C16H28N2OS B2738220 N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide CAS No. 2034616-01-6

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide

Cat. No. B2738220
CAS RN: 2034616-01-6
M. Wt: 296.47
InChI Key: OPUHKYQOECJAHH-UHFFFAOYSA-N
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Description

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide, also known as TPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TPC is a cyclic amide derivative that has shown promising results in various preclinical studies, making it a potential candidate for further research and development.

Scientific Research Applications

Synthesis of N-, S,N-, and Se,N-heterocycles

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide has been explored in the synthesis of a wide range of heterocyclic compounds. Research conducted by Dotsenko et al. (2019) highlights the versatility of the Mannich reaction in synthesizing 1,3,5-thiadiazines, 3,7-diazabicyclo[3.3.1]nonanes, and other N-, S,N-, and Se,N-heterocycles. These compounds have shown potential in various biological activities, including antiviral and anti-inflammatory properties, underscoring the significance of this compound in medicinal chemistry and drug design (Dotsenko et al., 2019).

Role in Polyamine Analogue Recognition

The structure of this compound derivatives has been studied for their role in polyamine analogue recognition. Bergeron et al. (1995) synthesized a series of analogues assessing their biological properties, highlighting the importance of charge characteristics for cellular recognition. This research contributes to our understanding of polyamine transport mechanisms and the design of compounds with improved therapeutic profiles (Bergeron et al., 1995).

Synthesis of Heterocyclic α-Amino Acids

Strässler, Linden, and Heimgartner (1997) utilized derivatives of this compound in the innovative synthesis of heterocyclic α-amino acids. Their work demonstrates the compound's utility in preparing complex peptides and tripeptides, contributing valuable insights into peptide synthesis and the exploration of new therapeutic agents (Strässler et al., 1997).

Conformational Analysis in Drug Design

Research into the conformational flexibility of thioperamide analogues, including this compound derivatives, has provided insights into the design of H3-receptor antagonists. Plazzi et al. (1997) conducted a detailed conformational analysis, integrating molecular mechanics and X-ray crystallography, to guide the development of new pharmacological agents targeting the H3 receptor, indicating the compound’s role in advancing drug design methodologies (Plazzi et al., 1997).

Anticonvulsant Activity

The modification and evaluation of this compound derivatives for anticonvulsant activity have been reported. Ho, Crider, and Stables (2001) synthesized a variety of analogues, identifying structural features that enhance activity in the MES test in mice, providing a foundation for the development of new anticonvulsant therapies (Ho et al., 2001).

properties

IUPAC Name

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2OS/c19-16(14-2-1-3-14)17-12-13-4-8-18(9-5-13)15-6-10-20-11-7-15/h13-15H,1-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUHKYQOECJAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2CCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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